Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Ethyl2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with the benzimidazole core in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Acids or bases: For ester hydrolysis reactions.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted benzimidazole derivatives can be formed.
Oxidation products: Oxidized forms of the benzimidazole core.
Hydrolysis products: The corresponding carboxylic acid from the ester hydrolysis.
Scientific Research Applications
Ethyl2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting infectious diseases and cancer.
Biological Studies: The compound is used to study the biological activity of benzimidazole derivatives and their interactions with various biological targets.
Chemical Biology: It serves as a tool compound to investigate cellular pathways and molecular mechanisms.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Ethyl2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and benzimidazole core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused heterocyclic structure and exhibit comparable biological activities.
Imidazo[4,5-b]pyridines: Another class of compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
Ethyl2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to the presence of the bromophenyl group and ethyl ester, which confer distinct chemical properties and potential for diverse applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C16H13BrN2O2 |
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Molecular Weight |
345.19 g/mol |
IUPAC Name |
ethyl 2-(4-bromophenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C16H13BrN2O2/c1-2-21-16(20)11-5-8-13-14(9-11)19-15(18-13)10-3-6-12(17)7-4-10/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
BSPQFTWRPNXPMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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